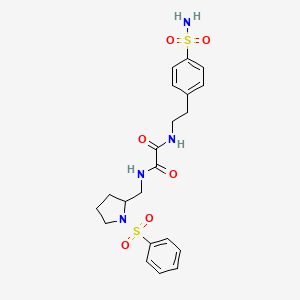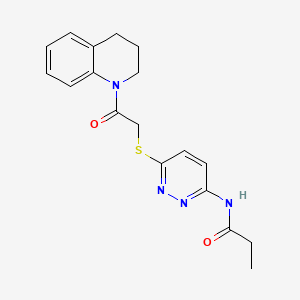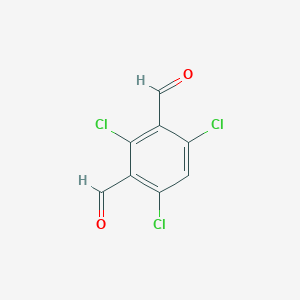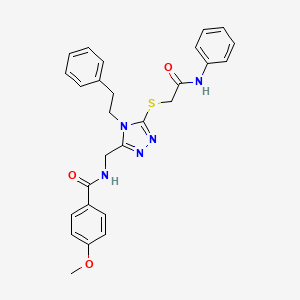
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, characterized by the presence of chloro and fluoro substituents on the phenyl rings, may exhibit unique chemical and biological properties.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea may have several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea typically involves the reaction of appropriate aniline derivatives with thiocyanates or isothiocyanates. A common synthetic route might include:
Starting Materials: 3-Chloro-4-fluoroaniline and 3,5-dichloroaniline.
Reaction: The aniline derivatives are reacted with thiocyanates or isothiocyanates under controlled conditions.
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, at temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: Halogen atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-(3,5-dichlorophenyl)thiourea
- 1-(4-Fluorophenyl)-3-(3,5-dichlorophenyl)thiourea
- 1-(3,4-Dichlorophenyl)-3-(3,5-dichlorophenyl)thiourea
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea is unique due to the specific combination of chloro and fluoro substituents, which can significantly affect its chemical reactivity and biological activity compared to other thioureas.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2S/c14-7-3-8(15)5-10(4-7)19-13(20)18-9-1-2-12(17)11(16)6-9/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWHVDKPRWCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882677.png)
![4-[(5-Bromopyridin-2-yl)oxy]phenol](/img/structure/B2882679.png)


![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2882684.png)

![3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2882690.png)

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)


![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)
